tert-Butyl 5-iodoisoindoline-2-carboxylate

Cross-coupling Suzuki-Miyaura Palladium catalysis

Researchers face slow cross-coupling kinetics and compromised step economy when relying on bromo/chloro analogs for isoindoline functionalization. tert-Butyl 5-iodoisoindoline-2-carboxylate eliminates this bottleneck. • Iodo substituent enables faster Pd-catalyzed couplings at lower temperatures vs. bromo/chloro analogs, reducing reaction times and improving yields. • Orthogonal Boc protection remains intact through multi-step sequences, then deprotects under mild acid for downstream amine elaboration-critical for convergent PROTAC synthesis. • Supplied at 98% purity with storage at 4 °C (protect from light); ships at ambient temperature. Bulk custom synthesis available on request.

Molecular Formula C13H16INO2
Molecular Weight 345.18
CAS No. 905274-26-2
Cat. No. B592326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-iodoisoindoline-2-carboxylate
CAS905274-26-2
Molecular FormulaC13H16INO2
Molecular Weight345.18
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I
InChIInChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
InChIKeyWTBUNFUVVOCOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-iodoisoindoline-2-carboxylate Overview


tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS 905274-26-2) is a heterocyclic building block with a molecular formula of C13H16INO2 and a molecular weight of 345.18 g/mol . It consists of an isoindoline core substituted with an iodine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The iodine atom makes it a versatile electrophilic partner in transition metal-catalyzed cross-coupling reactions [1], while the Boc group serves as a latent amine, enabling further synthetic elaboration after deprotection under acidic conditions . The compound is typically supplied as a brown solid or creamy oil with a purity specification of 95-96% .

1 Iodo-substituted cross-coupling partner for mild conditions
2 Boc-protected latent amine for orthogonal synthetic strategies
3 Standard synthesis-grade purity for research-scale chemistry

Why tert-Butyl 5-iodoisoindoline-2-carboxylate Cannot Be Substituted


Substituting tert-Butyl 5-iodoisoindoline-2-carboxylate with its closest analogs—such as the 5-bromo or 5-chloro derivatives, or the unprotected 5-iodoisoindoline—introduces significant changes in reactivity, stability, and synthetic utility. The iodo substituent exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling lower reaction temperatures and shorter reaction times [1]. Additionally, the Boc protecting group is essential for orthogonal synthetic strategies; its removal under mild acidic conditions reveals a free amine for further functionalization, a feature absent in unprotected isoindolines . These differences directly impact reaction yields, step economy, and the scope of downstream transformations, making the compound a non-fungible intermediate in advanced organic synthesis [2].

Halogen Reactivity Replacing iodine with bromine or chlorine may reduce cross-coupling rates and require harsher conditions.
Protecting Group Using unprotected 5-iodoisoindoline removes orthogonal deprotection capability, limiting downstream sequences.
Physical Handling Molecular weight and boiling point differences may shift purification and drying protocols across halogen analogs.

tert-Butyl 5-iodoisoindoline-2-carboxylate Comparator Evidence


Cross-Coupling Reactivity: Iodo vs. Bromo and Chloro

tert-Butyl 5-iodoisoindoline-2-carboxylate demonstrates significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This enhanced reactivity, a class-level inference for aryl iodides, allows for milder reaction conditions (lower temperatures, shorter times) and often higher yields, a critical factor in multistep syntheses where preserving sensitive functional groups is paramount [1]. In contrast, the 5-chloro derivative requires harsher conditions (e.g., 150 °C vs. 80-100 °C) for full conversion, as observed in related indole systems [2].

Cross-Coupling Reactivity
Class-level inference
Iodo > Bromo > Chloro in reported reactivity ranking; chloro analogs may need up to 150 °C
Supports selection for milder coupling conditions
Class inference from aryl halide trends; specific isoindoline data limited
Cross-coupling Suzuki-Miyaura Palladium catalysis Medicinal chemistry

Boc-Protected vs. Unprotected Isoindoline Utility

The presence of the Boc (tert-butoxycarbonyl) group on tert-Butyl 5-iodoisoindoline-2-carboxylate provides a key point of differentiation from its unprotected counterpart, 5-iodoisoindoline (CAS 905274-25-1). The Boc group allows for orthogonal protection strategies in multistep syntheses. Specifically, the target compound can be coupled via its iodo substituent to introduce a molecular fragment, and subsequently, the Boc group can be selectively cleaved under acidic conditions (e.g., TFA or HCl) to reveal a free secondary amine for further derivatization . Unprotected 5-iodoisoindoline, in contrast, would immediately react as a nucleophile, limiting its utility in complex sequences [1].

Protecting Group Strategy
Head-to-head
Boc enables orthogonal deprotection (acid labile); unprotected amine reacts immediately as nucleophile
Supports use as bifunctional building block
Boc introduction yields reported at 75–95% depending on method
Protecting groups Solid-phase synthesis PROTACs Medicinal chemistry

Physical Property Differences Among Halogen Analogs

The replacement of iodine with bromine or chlorine in the isoindoline scaffold results in quantifiable changes in key physical properties, influencing purification methods and handling considerations. The molecular weight of tert-Butyl 5-iodoisoindoline-2-carboxylate (345.18 g/mol) is significantly higher than that of its bromo (298.18 g/mol) and chloro (253.72 g/mol) counterparts. This difference affects its behavior in mass spectrometry and flash chromatography. The boiling point of the iodo derivative (373.5±42.0 °C) is also higher than that reported for the bromo analog (354.7±42.0 °C) , which can impact solvent removal and vacuum drying conditions.

Physical Property Shift
Head-to-head
MW +47.0 g/mol vs Br; BP +18.8 °C vs Br analog
Affects chromatography and solvent removal
Boiling point estimated at 760 mmHg
Physicochemical properties Chromatography Formulation Analytical chemistry

Synthetic Yield Benchmark for Boc Protection

The efficiency of introducing the Boc protecting group onto the isoindoline core is a key metric for process chemists. The synthesis of tert-Butyl 5-iodoisoindoline-2-carboxylate via Boc protection of the corresponding isoindoline has been reported with a yield of 75% [1]. Alternative synthetic routes have achieved yields up to 95% , though the specific conditions (e.g., use of Boc2O and pyridine) may vary. This yield profile provides a benchmark against which alternative synthetic strategies for procuring this building block can be evaluated, directly impacting the cost-of-goods in API synthesis.

Boc Protection Yield
Cross-study comparable
75% (standard Boc₂O method); up to 95% reported for alternative conditions
Informs cost-efficiency evaluation
Yield depends on base and solvent choice
Process chemistry Synthetic yield Scale-up API intermediates

PROTAC Linker Synthesis: Iodo vs. Bromo Reactivity

Both tert-Butyl 5-iodoisoindoline-2-carboxylate and its 5-bromo analog (CAS 201940-08-1) are utilized as intermediates in the synthesis of PROTAC (proteolysis targeting chimera) linkers [1]. The choice between the iodo and bromo derivatives often hinges on the required reactivity profile for the specific cross-coupling step. The higher reactivity of the iodo compound makes it advantageous for coupling with less reactive boronic acid partners or for use in challenging solid-phase syntheses [2]. While the bromo analog is also employed, its lower reactivity can lead to incomplete conversions or require harsher conditions, potentially impacting the overall yield and purity of the final PROTAC degrader [3].

PROTAC Linker Reactivity
Head-to-head
Iodo derivative preferred for less reactive coupling partners vs bromo analog
Supports higher-yielding PROTAC assembly
Both iodo and bromo documented as linker intermediates
PROTACs Linker chemistry Targeted protein degradation Bifunctional molecules

Purity Specifications and Vendor Availability

Commercial availability and standard purity specifications are critical factors in procurement. tert-Butyl 5-iodoisoindoline-2-carboxylate is widely available from multiple vendors with a standard purity specification of 95-96% [1]. In comparison, the 5-bromo analog is also commonly offered at 95% purity , and the 5-chloro analog at 97% [2]. While purity specifications are similar, the wide availability of the iodo derivative from multiple vendors, as indicated by the presence of at least 10 Chinese suppliers for the compound [3], can translate to competitive pricing and more reliable supply chains for large-scale procurement.

Commercial Purity
Head-to-head
95–96% purity; multiple vendors; bromo and chloro analogs also offered at similar purity
Supports reliable procurement
Supply chain breadth may influence lead times
Chemical procurement Purity analysis Vendor qualification Quality control

tert-Butyl 5-iodoisoindoline-2-carboxylate Key Applications


PROTAC Linker and Bifunctional Degrader Synthesis

tert-Butyl 5-iodoisoindoline-2-carboxylate is an optimal building block for constructing PROTAC linkers due to its bifunctional nature. The iodine atom enables robust palladium-catalyzed cross-coupling to attach a ligand for the E3 ligase, while the Boc-protected amine can be subsequently deprotected and functionalized to link to a target protein binder [1]. This orthogonal reactivity, coupled with the high coupling efficiency of the iodo substituent, is essential for the convergent synthesis of these complex bifunctional molecules .

Late-Stage Functionalization in Drug Synthesis

In the synthesis of complex drug candidates, the ability to perform late-stage functionalization under mild conditions is invaluable. tert-Butyl 5-iodoisoindoline-2-carboxylate can be incorporated into a molecular scaffold early in a synthesis. Its robust Boc protecting group remains intact through multiple synthetic steps, and the iodo substituent can then be chemoselectively cross-coupled at a late stage to introduce diversity or a final pharmacophore, as demonstrated in the synthesis of deubiquitylating enzyme (DUB) inhibitors [2][3].

Isoindoline-Based PDE4 and TNF-α Inhibitor Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, particularly for developing inhibitors of phosphodiesterase 4 (PDE4) and modulators of tumor necrosis factor alpha (TNF-α) [4]. tert-Butyl 5-iodoisoindoline-2-carboxylate serves as a key intermediate for introducing diverse substituents at the 5-position of the isoindoline core via cross-coupling. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and metabolic stability in disease areas such as inflammation and oncology .

Application
Selection Property
Validation Focus
PROTAC linker construction
Orthogonal iodo / Boc reactivity
Cross-coupling efficiency context
Late-stage diversification
Chemoselective iodo coupling
Boc stability under synthetic conditions
Isoindoline SAR exploration
Versatile 5-position derivatization
Pharmacophore optimization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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